2-(4-Bromo-3-formylphenoxy)benzonitrile
Overview
Description
2-(4-Bromo-3-formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H8BrNO2. It is characterized by the presence of a bromo group, a formyl group, and a benzonitrile moiety. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
It is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Result of Action
As an intermediate in organic synthesis and pharmaceutical production , its effects are likely dependent on the final compounds it helps produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-3-formylphenoxy)benzonitrile. It’s worth noting that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(4-Bromo-3-formylphenoxy)benzonitrile in animal models .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-formylphenoxy)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-bromo-5-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-formylphenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Carboxy-3-formylphenoxy)benzonitrile.
Reduction: 2-(4-Bromo-3-formylphenoxy)benzylamine.
Substitution: 2-(4-Substituted-3-formylphenoxy)benzonitrile, where the substituent depends on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-formylphenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-3-formylphenoxy)benzonitrile: Similar structure but with different substitution patterns.
2-(4-Bromo-3-methoxyphenoxy)benzonitrile: Contains a methoxy group instead of a formyl group.
2-(4-Bromo-3-nitrophenoxy)benzonitrile: Contains a nitro group instead of a formyl group.
Properties
IUPAC Name |
2-(4-bromo-3-formylphenoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRVFWKJAAXNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277663 | |
Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160182-46-6 | |
Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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